Cobalt(II) perchlorate hexahydrate

Description

Properties

CAS No. |

13478-33-6 |

|---|---|

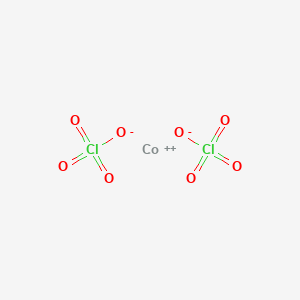

Molecular Formula |

Cl2CoO8-2 |

Molecular Weight |

257.83 g/mol |

IUPAC Name |

cobalt(2+);diperchlorate |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/p-2 |

InChI Key |

ODWQRYQLVGSPGU-UHFFFAOYSA-L |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |

Other CAS No. |

13478-33-6 32479-39-3 13455-31-7 |

physical_description |

Crystals with lumps; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystal Architecture of Cobalt(II) Perchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cobalt(II) perchlorate (B79767) hexahydrate, Co(ClO₄)₂·6H₂O. The following sections detail the crystallographic data, experimental protocols for its characterization, and a logical workflow for its structural analysis, offering a comprehensive resource for researchers in chemistry, materials science, and pharmaceutical development.

Crystallographic Data Summary

The crystal structure of cobalt(II) perchlorate hexahydrate has been determined to be orthorhombic. The fundamental building blocks of this structure are isolated hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻. In this arrangement, the cobalt ion is octahedrally coordinated by six water molecules.

The key crystallographic data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Unit Cell Dimensions | |

| a | 7.76 Å |

| b | 13.44 Å |

| c | 5.20 Å |

| Formula per Unit Cell (Z) | Data not available in search results |

| Space Group | Data not available in search results |

| Calculated Density | Data not available in search results |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from synthesis to data analysis.

Synthesis and Crystallization

A common method for the preparation of this compound involves the reaction of cobalt(II) carbonate with perchloric acid.[1]

Protocol:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) carbonate (CoCO₃) to a dilute solution of perchloric acid (HClO₄).

-

Stir the mixture gently until the effervescence of carbon dioxide ceases, indicating the completion of the reaction: CoCO₃ + 2HClO₄ → Co(ClO₄)₂ + H₂O + CO₂

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Slowly evaporate the solvent from the filtrate at room temperature. Dark-red crystals of this compound will form over time.

-

Collect the crystals by filtration and dry them carefully, for instance, by pressing them between filter papers.

Single-Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Analysis

The process of determining and analyzing a crystal structure follows a logical and systematic workflow. The diagram below illustrates the key stages involved in the crystal structure analysis of this compound.

References

Solubility of Cobalt(II) Perchlorate Hexahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of cobalt(II) perchlorate (B79767) hexahydrate in organic solvents. Cobalt(II) perchlorate hexahydrate, a versatile coordination compound, sees use in catalysis, as an oxidizing agent, and in the synthesis of other cobalt-containing materials. For researchers and professionals in drug development and material science, a thorough understanding of its solubility is critical for reaction design, purification processes, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents logical workflows to guide laboratory practices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | Co(ClO₄)₂·6H₂O | |

| Molecular Weight | 365.93 g/mol | |

| Appearance | Red to reddish-pink crystals | |

| Melting Point | 170 °C (decomposes) | |

| Density | 1.92 g/cm³ | |

| Water Solubility | 104 g / 100 mL at 20 °C |

Solubility Profile in Organic Solvents

The solubility of this compound in organic solvents is not extensively documented in readily available literature. Existing sources provide some qualitative information, which can be conflicting.

It is reported to be insoluble in ethanol (B145695) and acetone . This low solubility in non-polar or weakly polar organic solvents is expected for a hydrated ionic salt. However, other sources suggest that similar cobalt(II) salts, such as cobalt(II) chloride hexahydrate, exhibit solubility in alcohols and acetone. This discrepancy highlights the need for direct experimental verification for this compound.

For polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF), which are known to coordinate with metal ions, the solubility is expected to be higher than in non-polar solvents. However, specific quantitative data is not available in the reviewed literature.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Table 2 summarizes the current lack of available data.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL at 25 °C) |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Reported as insoluble |

| Acetone | C₃H₆O | Polar Aprotic | Reported as insoluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available |

The absence of quantitative data underscores a significant gap in the chemical literature and presents an opportunity for further research.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable approach for generating solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Stir plate and magnetic stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Pre-weighed glass vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial with a PTFE liner). The presence of undissolved solid is crucial to ensure saturation. b. Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the mixture vigorously using a magnetic stir bar for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. After equilibration, turn off the stirrer and allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette. To prevent precipitation due to temperature changes, ensure the pipette is at the same temperature as the solution. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: a. Weigh the vial containing the filtered solution to determine the mass of the solution. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the cobalt salt (e.g., 60-80 °C). The evaporation should be carried out in a well-ventilated fume hood. c. Continue drying until a constant weight of the vial and solid residue is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried residue. b. The solubility can be expressed in various units:

- g/100 mL: (mass of residue / volume of solution withdrawn) * 100

- g/100 g solvent: (mass of residue / (mass of solution - mass of residue)) * 100

- mol/L: (moles of residue / volume of solution withdrawn in L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors. A simplified logical relationship is depicted below.

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Magnetic Nature of Cobalt(II) Complexes

Cobalt(II) perchlorate (B79767) hexahydrate, with the chemical formula --INVALID-LINK--₂, is a coordination complex that has garnered interest in the field of materials science for its potential magnetic properties. The magnetic behavior of this compound is primarily dictated by the electronic configuration of the cobalt(II) ion and its local coordination environment. In its high-spin state, the Co(II) ion possesses three unpaired electrons in its 3d orbitals, rendering the complex paramagnetic. The octahedral coordination geometry provided by the six water ligands in the hexaaqua cobalt(II) cation, [Co(H₂O)₆]²⁺, plays a crucial role in determining the magnetic anisotropy and the nature of magnetic interactions at low temperatures. This guide provides a comprehensive overview of the theoretical and expected magnetic properties of cobalt(II) perchlorate hexahydrate, alongside detailed experimental protocols for their characterization.

Crystal Structure and its Influence on Magnetism

The crystal structure of this compound consists of isolated hexaaquacobalt(II), [Co(H₂O)₆]²⁺, octahedra and perchlorate, ClO₄⁻, anions. The Co(II) ion is situated at the center of an octahedron formed by six water molecules. This arrangement leads to a specific splitting of the d-orbitals of the cobalt ion, which influences its magnetic behavior. The relatively large separation between the cobalt centers, due to the presence of the water ligands and perchlorate anions, suggests that direct magnetic exchange interactions are likely to be weak. However, at very low temperatures, superexchange interactions mediated by hydrogen bonds between the coordinated water molecules and perchlorate anions could lead to long-range magnetic ordering.

Expected Magnetic Behavior

It is therefore highly probable that this compound also undergoes a transition to an antiferromagnetically ordered state at a similarly low temperature. Above this transition temperature, the compound is expected to behave as a typical paramagnet, with its magnetic susceptibility following the Curie-Weiss law. The effective magnetic moment is anticipated to be significantly higher than the spin-only value of 3.87 Bohr magnetons, owing to the orbital contribution arising from the octahedral crystal field environment of the high-spin Co(II) ion.

Data Presentation

A thorough search of scientific literature did not yield specific quantitative magnetic susceptibility data as a function of temperature, a definitive Weiss constant (θ), or a Néel temperature (Tₙ) for this compound. Therefore, a data table summarizing these parameters cannot be provided at this time. Researchers are encouraged to perform the experimental measurements outlined below to determine these crucial magnetic properties.

Experimental Protocols

Magnetic Susceptibility Measurement using SQUID Magnetometry

Objective: To determine the temperature dependence of the magnetic susceptibility of a powdered sample of this compound.

Materials and Equipment:

-

SQUID (Superconducting Quantum Interference Device) magnetometer

-

Gelatin capsule or other suitable sample holder

-

Microbalance

-

Powdered sample of this compound

-

High-purity helium gas

Procedure:

-

Sample Preparation:

-

Carefully weigh an empty gelatin capsule.

-

Fill the capsule with a known mass of the powdered this compound sample.

-

Securely close the capsule and reweigh it to determine the exact mass of the sample.

-

-

Sample Mounting:

-

Mount the sample holder containing the sample onto the sample rod of the SQUID magnetometer.

-

-

Measurement Parameters:

-

Set the temperature range for the measurement (e.g., 2 K to 300 K).

-

Apply a constant, weak magnetic field (e.g., 1000 Oe) to the sample.

-

-

Data Collection:

-

Cool the sample down to the lowest temperature (2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

Measure the magnetic moment of the sample as the temperature is increased from 2 K to 300 K.

-

After reaching 300 K, cool the sample back down to 2 K in the presence of the applied magnetic field (Field-Cooled, FC).

-

Measure the magnetic moment as the temperature is increased from 2 K to 300 K.

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder.

-

Calculate the molar magnetic susceptibility (χₘ) at each temperature point.

-

Plot χₘT versus T to analyze the magnetic behavior and determine the effective magnetic moment.

-

Plot 1/χₘ versus T and perform a linear fit in the high-temperature region to determine the Weiss constant (θ) from the intercept on the temperature axis.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the electronic structure and determine the g-factors of the Co(II) ion in this compound.

Materials and Equipment:

-

X-band EPR spectrometer

-

Cryostat for low-temperature measurements

-

EPR sample tube (e.g., quartz)

-

Powdered sample of this compound

-

Cryogen (e.g., liquid helium or liquid nitrogen)

Procedure:

-

Sample Preparation:

-

Load a small amount of the powdered this compound sample into an EPR tube.

-

Ensure the sample is packed uniformly to avoid orientation effects in the powder spectrum.

-

-

Spectrometer Setup:

-

Insert the sample tube into the EPR cavity.

-

Cool the sample to a low temperature (e.g., 4.2 K) using the cryostat. Low temperatures are often necessary to observe the EPR signal of high-spin Co(II) due to fast spin-lattice relaxation at higher temperatures.

-

Set the microwave frequency (typically around 9.5 GHz for X-band).

-

Set the microwave power, modulation frequency, and modulation amplitude to appropriate values to obtain a good signal-to-noise ratio without saturating the signal.

-

-

Data Collection:

-

Sweep the magnetic field over a wide range to locate the EPR signals. For high-spin Co(II), the signals can be broad and appear at g-values significantly different from 2.

-

Record the EPR spectrum.

-

-

Data Analysis:

-

Determine the g-values from the positions of the spectral features. For a powder sample, this will yield the principal components of the g-tensor (gₓ, gᵧ, g₂).

-

The shape and width of the EPR lines can provide information about spin relaxation processes and magnetic interactions.

-

Visualizations

Caption: Workflow for the magnetic characterization of this compound.

Caption: Conceptual pathway of magnetic ordering in this compound.

Conclusion

This compound represents an interesting system for the study of magnetism in coordination complexes. Based on its crystal structure and the behavior of analogous compounds, it is predicted to be a paramagnet at room temperature with a likely transition to an antiferromagnetically ordered state at a very low temperature. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the magnetic properties of this compound. The acquisition of such data would be a valuable contribution to the understanding of magnetism in hydrated cobalt(II) salts and could inform the design of new magnetic materials.

References

Theoretical studies of Cobalt(II) perchlorate hexahydrate electronic structure

An In-depth Technical Guide on the Theoretical Studies of Cobalt(II) Perchlorate (B79767) Hexahydrate's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) perchlorate hexahydrate, with the chemical formula Co(ClO₄)₂·6H₂O, is an inorganic salt that appears as a pink or red crystalline solid.[1][2] Its structure and properties are fundamentally dictated by the electronic configuration of the central cobalt(II) ion. In the solid state and in aqueous solutions, the cobalt ion is coordinated by six water molecules, forming the complex cation hexaaquacobalt(II), [Co(H₂O)₆]²⁺.[1][3] The perchlorate ions are typically not coordinated to the metal center in the hexahydrate form, but rather exist as counter-ions.[1]

Understanding the electronic structure of this complex is crucial for predicting its chemical behavior, including its color, magnetic properties, and reactivity. This guide provides a detailed examination of the theoretical models used to describe the electronic structure of [Co(H₂O)₆]²⁺, supported by experimental data and methodologies.

Theoretical Framework: Describing the Electronic Structure

The electronic properties of the [Co(H₂O)₆]²⁺ ion are best explained through the application of Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT).

Crystal Field Theory (CFT)

CFT provides a model for the breaking of degeneracies of electron orbital states, specifically the d orbitals, of a central metal ion due to the electrostatic field produced by its surrounding ligands.

-

d⁷ Configuration: The Cobalt(II) ion is a d⁷ system, meaning it has seven electrons in its d orbitals.

-

Octahedral Field: In the [Co(H₂O)₆]²⁺ complex, the six water ligands are arranged octahedrally around the Co²⁺ ion. This arrangement causes the five degenerate d orbitals to split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[4][5]

-

High-Spin vs. Low-Spin: For a d⁷ ion in an octahedral field, there are two possible electron configurations. The choice between them depends on the magnitude of the crystal field splitting energy (Δ₀ or 10Dq) compared to the spin-pairing energy (P).

-

Weak-Field Ligands (Δ₀ < P): Ligands that cause a small splitting of the d orbitals are called weak-field ligands. In this case, it is energetically more favorable for electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This results in a high-spin configuration with the maximum number of unpaired electrons.[5]

-

Strong-Field Ligands (Δ₀ > P): Ligands that cause a large splitting are called strong-field ligands. Here, the energy cost of promoting an electron to the e_g orbitals is greater than the spin-pairing energy, leading to a low-spin configuration.[5]

-

For [Co(H₂O)₆]²⁺, water is considered a weak-field ligand. Therefore, a high-spin configuration is adopted, resulting in three unpaired electrons (t₂g⁵ e_g²). This high-spin state is responsible for the complex's paramagnetic properties.

References

Coordination chemistry of Cobalt(II) perchlorate hexahydrate with nitrogen ligands

An In-depth Technical Guide to the Coordination Chemistry of Cobalt(II) Perchlorate (B79767) Hexahydrate with Nitrogen Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of cobalt(II) perchlorate hexahydrate with a variety of nitrogen-containing ligands. Cobalt(II) complexes are of significant interest due to their diverse structural features, and magnetic and spectroscopic properties, which make them relevant in fields ranging from catalysis to materials science and drug development.[1][2] This document details synthetic methodologies, structural characterization, and spectroscopic properties of these coordination compounds, with a focus on presenting quantitative data in a clear and accessible format for researchers.

Introduction to this compound

This compound, --INVALID-LINK--₂, is a readily available and water-soluble salt of cobalt(II).[1][3] It serves as a common starting material for the synthesis of various cobalt coordination complexes. In its crystalline form, the hexahydrate consists of octahedral [Co(H₂O)₆]²⁺ cations and perchlorate (ClO₄⁻) anions.[3] The water ligands are relatively labile and can be easily substituted by other donor ligands, making it an excellent precursor for coordination chemistry studies.[4] The perchlorate anion is generally considered to be weakly coordinating, which allows for the isolation of cationic complexes where the coordination sphere of the cobalt(II) ion is primarily defined by the nitrogen ligands and potentially solvent molecules.

General Synthetic Methodologies

The synthesis of cobalt(II) complexes with nitrogen ligands typically involves the reaction of this compound with the desired ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's stoichiometry and coordination geometry.

Experimental Protocol: Solvent-Based Synthesis

A common method involves dissolving this compound and the nitrogen ligand in a solvent, followed by stirring and crystallization.

-

Precursor Preparation: A solution of this compound (e.g., 0.5 mmol) is prepared in a suitable solvent, such as acetonitrile (B52724) (25 mL) or methanol.[5][6]

-

Ligand Addition: The nitrogen-containing ligand (in stoichiometric amounts, e.g., 0.5 mmol for a 1:1 complex or 1.0 mmol for a 1:2 complex) is added to the stirred metal salt solution.[5][7]

-

Reaction: The mixture is stirred at room temperature or refluxed for a period ranging from 15 minutes to several hours to ensure complete reaction.[5]

-

Crystallization: The resulting solution is filtered to remove any impurities. The complex is then crystallized by slow evaporation of the filtrate, cooling, or diffusion of a less polar solvent (e.g., diethyl ether).[6]

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator or under vacuum.[7]

Experimental Protocol: Solvent-Free Synthesis

For certain ligands, such as imidazole (B134444), a solvent-free approach can be employed.[8][9]

-

Ligand Melting: Imidazole or its derivative is gently heated until it melts.

-

Salt Addition: Solid this compound is added directly to the molten ligand.

-

Reaction: The mixture is stirred until a homogeneous solution is formed and the reaction is complete, often indicated by a color change.

-

Cooling and Solidification: The reaction mixture is allowed to cool, leading to the solidification of the complex.

-

Purification: The solid product can be washed with a suitable solvent to remove any unreacted starting materials.

Caption: General workflow for the synthesis and characterization of cobalt(II) complexes.

Coordination with Monodentate Nitrogen Ligands

Monodentate nitrogen ligands, such as imidazole and its derivatives, readily form complexes with cobalt(II) perchlorate. These reactions often yield hexacoordinate complexes where six ligand molecules occupy the coordination sphere.

A notable example is the complex hexaimidazolecobalt(II) perchlorate, --INVALID-LINK--₂.[8][9] In this complex, the cobalt(II) ion is situated in an octahedral environment, coordinated to the pyridine-type nitrogen atoms of six imidazole ligands. The perchlorate ions are located in the outer sphere and are not coordinated to the metal center.[8]

| Complex | Ligand | Coordination Geometry | Key Spectroscopic Data (IR, cm⁻¹) | Thermal Stability (°C) | Reference |

| --INVALID-LINK--₂ | Imidazole | Octahedral (CoN₆) | Non-coordinating ν₃(ClO₄) | Stable up to 170 | [8][9] |

| --INVALID-LINK--₂ | Pyridine (B92270) | Octahedral | - | - | [10] |

Coordination with Multidentate Nitrogen Ligands

Multidentate nitrogen ligands (chelating ligands) form more stable complexes with cobalt(II) compared to their monodentate counterparts due to the chelate effect. The denticity of the ligand and its steric profile play a crucial role in determining the final coordination number and geometry of the complex.

Bidentate and Tridentate Ligands

Bidentate ligands like o-phenylenediamine (B120857) and tridentate ligands can form complexes with varying stoichiometries, often resulting in distorted octahedral geometries. For instance, mixed ligand complexes of the type [Co(OPD)(S-S)L₂] (where OPD is o-phenylenediamine and L is a pyridine derivative) have been synthesized and characterized as having distorted octahedral geometries.[11][12]

Tetradentate and Macrocyclic Ligands

Tetradentate ligands, particularly macrocycles, can enforce specific coordination geometries on the cobalt(II) center. Depending on the ligand's structure, square planar, square pyramidal, or octahedral geometries can be achieved. In the case of octahedral complexes, the two remaining coordination sites are typically occupied by solvent molecules or anions.[13]

For example, a complex with an N₂S₂ macrocyclic ligand, formulated as {[Co(ClO₄)(H₂O)(L)][Co(H₂O)₂(L)]}(ClO₄)₃, shows two different octahedral cobalt centers. In one cation, the cobalt is coordinated to the four donor atoms of the macrocycle, one water molecule, and one perchlorate anion. In the other cation, it is coordinated to the macrocycle and two water molecules. This illustrates that the perchlorate ion can coordinate to the metal center, especially when sterically less demanding ligands are used.

| Ligand Type | Example Ligand | Complex Formula | Geometry | Key Findings | Reference |

| Tetradentate (N₂O₂) | N,N′-dimethyl-N,N′-bis(2-hydroxy-3,5-dimethylbenzyl)ethylenediamine | [Co(H₂L)(PhCOO)₂] | Octahedral | Ligand coordinates in a tetradentate fashion. | [5] |

| Tetradentate (N₂S₂) | 2,6-bis(thiomethyl)pyridine-based macrocycle | {[Co(ClO₄)(H₂O)(L)][Co(H₂O)₂(L)]}(ClO₄)₃ | Octahedral | Perchlorate acts as both a counter-ion and a ligand. | |

| Pentadentate (N₅) | Pyridine/pyrazine-containing ligand | --INVALID-LINK--₂ | Distorted Square Pyramidal | Weak interaction between Co(II) and a perchlorate oxygen atom. | [14] |

| Macrocyclic (N₄) | Tetraaza macrocycle | [Co(N₄MacL₁)Cl₂] | Distorted Octahedral | Exhibits characteristic d-d transitions for octahedral Co(II). | [13] |

Structural Characterization and Properties

The determination of the coordination geometry around the cobalt(II) center is crucial for understanding the properties of the complex. A combination of techniques is typically employed for full characterization.

Caption: Relationship between ligand, geometry, properties, and characterization techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure, including bond lengths, bond angles, and the coordination mode of the ligands and anions. Studies have revealed a variety of geometries for cobalt(II) complexes with nitrogen ligands, including distorted trigonal bipyramidal, tetrahedral, square pyramidal, and octahedral.[14][15]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the nitrogen ligand to the cobalt(II) ion. This is typically observed as a shift in the vibrational frequencies of the ligand upon complexation. For instance, the ν(C=N) stretching frequency in Schiff base ligands shifts upon coordination.[7] Furthermore, the perchlorate anion's vibrational modes can indicate whether it is coordinated or acting as a free counter-ion. A single, sharp band around 1100 cm⁻¹ is characteristic of an uncoordinated Td symmetry perchlorate, whereas splitting of this band suggests a lower symmetry due to coordination.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Co(II) complexes are indicative of their coordination geometry. High-spin octahedral Co(II) (d⁷) complexes typically exhibit two or three absorption bands in the visible and near-IR regions, corresponding to d-d transitions (e.g., ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P)).[7][13] Tetrahedral Co(II) complexes show more intense absorptions at lower energies.

Magnetic Susceptibility

Magnetic moment measurements help to determine the spin state and suggest the coordination environment of the Co(II) ion. High-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.7–5.2 B.M., while tetrahedral complexes have moments in the range of 4.4–4.8 B.M.[7]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability of the complexes and their decomposition pathways. For example, TGA of --INVALID-LINK--₂ shows that it is thermally stable up to 170 °C, after which it undergoes decomposition.[9] The decomposition temperature can be influenced by the nature of both the nitrogen ligand and the counter-anion.[9]

Conclusion

The coordination chemistry of this compound with nitrogen ligands is rich and varied. The specific ligand employed—its denticity, steric bulk, and electronic properties—dictates the resulting coordination number, geometry, and ultimately, the physical and chemical properties of the complex. The perchlorate anion, while often non-coordinating, can participate in the primary coordination sphere under certain conditions. A thorough characterization using a combination of X-ray diffraction, spectroscopic methods, magnetic measurements, and thermal analysis is essential for elucidating the structure-property relationships in these versatile compounds. This guide provides a foundational understanding and practical protocols for researchers exploring this area of coordination chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. Notes.rtf [chm.bris.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand – Oriental Journal of Chemistry [orientjchem.org]

- 8. Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Thermal Decomposition Pathway of Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O). The information presented herein is synthesized from various scientific sources and is intended to be a valuable resource for professionals working in fields where the thermal behavior of energetic materials is of interest.

Overview of Thermal Decomposition

Cobalt(II) perchlorate hexahydrate is a hydrated inorganic salt that undergoes a multi-step decomposition upon heating. The process begins with the loss of its six water molecules of hydration, followed by the decomposition of the anhydrous salt into a stable cobalt oxide. Understanding this pathway is crucial for the safe handling and application of this compound. The overall decomposition can be summarized by the following general reaction:

Co(ClO₄)₂·6H₂O(s) → Co₃O₄(s) + Cl₂(g) + O₂(g) + 6H₂O(g)

However, this process occurs in distinct stages, which are detailed below.

Stepwise Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of endothermic and exothermic events, which can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The pathway involves an initial dehydration phase followed by the decomposition of the anhydrous perchlorate.

Dehydration

The dehydration of this compound is an endothermic process that occurs in multiple, often overlapping, steps. While specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway can be described based on studies of similar hydrated cobalt salts. The six water molecules are not all bound with the same energy and are therefore lost at different temperatures.

The dehydration can be generalized into the following stages:

-

Step 1: Loss of four water molecules. The initial stage involves the release of four of the six water molecules to form cobalt(II) perchlorate dihydrate. Co(ClO₄)₂·6H₂O(s) → Co(ClO₄)₂·2H₂O(s) + 4H₂O(g)

-

Step 2: Loss of the remaining two water molecules. The dihydrate then loses the final two water molecules to form anhydrous cobalt(II) perchlorate. Co(ClO₄)₂·2H₂O(s) → Co(ClO₄)₂(s) + 2H₂O(g)

It is important to note that attempting to isolate the anhydrous form by heating the hexahydrate is generally unsuccessful, as the decomposition of the perchlorate anion often begins before dehydration is complete[1].

Decomposition of Anhydrous Cobalt(II) Perchlorate

Following dehydration, the anhydrous cobalt(II) perchlorate undergoes a highly exothermic decomposition. This is a redox reaction where the perchlorate anion acts as an internal oxidizing agent. The final solid product of this decomposition is typically cobalt(II,III) oxide (Co₃O₄).

3Co(ClO₄)₂(s) → Co₃O₄(s) + 3Cl₂(g) + 10O₂(g)

This decomposition is often vigorous and can be explosive under certain conditions, highlighting the energetic nature of metal perchlorates. The decomposition temperature is reported to be around 170 °C, though this likely represents the onset of the final, rapid decomposition phase[1].

Quantitative Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound, based on thermogravimetric principles and data from analogous compounds.

Table 1: Dehydration Stages of this compound

| Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | Co(ClO₄)₂·6H₂O → Co(ClO₄)₂·2H₂O + 4H₂O | ~ 50 - 120 | 19.69 |

| 2 | Co(ClO₄)₂·2H₂O → Co(ClO₄)₂ + 2H₂O | ~ 120 - 170 | 9.84 |

Table 2: Decomposition of Anhydrous Cobalt(II) Perchlorate

| Stage | Reaction | Onset Temperature (°C) | Theoretical Mass Loss of Anhydrous Salt (%) | Final Residue |

| 3 | 3Co(ClO₄)₂ → Co₃O₄ + 3Cl₂ + 10O₂ | ~ 170 | 68.9 | Co₃O₄ |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data in thermal analysis. Below are typical protocols for the key experiments used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses for each stage of decomposition and to identify the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TG-DTA or TG-DSC (Thermogravimetry-Differential Scanning Calorimetry) instrument.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the sample holder of the TG-DTA instrument.

-

An empty, identical crucible is used as a reference.

-

The furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and to carry away evolved gases.

-

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass, the temperature difference between the sample and the reference, and the sample temperature as a function of time.

-

Data Analysis: The resulting TG curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step, and the percentage mass loss is calculated. The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic (dehydration) and exothermic (decomposition) events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A TG-DTA instrument coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

TGA-DTA Experiment: A TG-DTA experiment is performed as described above.

-

Gas Transfer: The gaseous products evolved from the sample are continuously transferred from the furnace to the ion source of the mass spectrometer through a heated, inert capillary tube to prevent condensation.

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z 18 for H₂O, m/z 32 for O₂, and m/z 70, 72, 74 for the isotopes of Cl₂).

-

Data Analysis: The ion current for specific m/z values is plotted as a function of temperature. The resulting curves are correlated with the TG-DTA data to identify which gases are evolved during each decomposition step.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Stepwise thermal decomposition of this compound.

References

A Comprehensive Technical Guide to the Hygroscopic Nature and Handling of Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hygroscopic properties of cobalt(II) perchlorate (B79767) hexahydrate, alongside detailed handling precautions essential for a safe laboratory environment. This document is intended for professionals in research, science, and drug development who may work with this compound.

Introduction to Cobalt(II) Perchlorate Hexahydrate

This compound, with the chemical formula Co(ClO₄)₂·6H₂O, is a red crystalline solid.[1][2] It is recognized for its strong oxidizing properties and high solubility in water.[3][4] These characteristics make it a valuable reagent in various chemical syntheses and research applications. However, its hygroscopic and oxidizing nature necessitates careful handling and storage to ensure safety and maintain the integrity of the compound.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | Co(ClO₄)₂·6H₂O | [1] |

| Molecular Weight | 365.93 g/mol | [7] |

| Appearance | Red crystalline solid | [1][2] |

| Solubility | Highly soluble in water | [4] |

| Oxidizing Properties | Strong oxidizer | [5] |

| Hygroscopicity | Hygroscopic | [5][6] |

Hygroscopic Nature

This compound is classified as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[5][6] This property can lead to changes in the physical state and chemical reactivity of the compound if not stored under appropriate conditions.

Quantitative Hygroscopicity Data

The deliquescence relative humidity (DRH) is the relative humidity at which a crystalline solid begins to absorb enough atmospheric moisture to form a solution. Below are the reported DRH values for magnesium and calcium perchlorate at different temperatures.

| Compound | Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) |

| Magnesium Perchlorate | 25 | ~33 |

| Calcium Perchlorate | 25 | ~29 |

It is important to note that this data is for analogous compounds and should be used as a general guide. The actual DRH of this compound may vary.

Experimental Protocols for Hygroscopicity Determination

The hygroscopicity of a substance like this compound can be quantitatively determined using several established methods. The two primary techniques are the gravimetric method and Dynamic Vapor Sorption (DVS).

Gravimetric Method

This method involves exposing a pre-weighed, dried sample to a controlled humidity environment and measuring the mass change over time until equilibrium is reached.

Methodology:

-

Sample Preparation: A known mass of this compound is dried in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide) to a constant weight.

-

Controlled Humidity Environment: The dried sample is placed in a sealed chamber (e.g., a desiccator) containing a saturated salt solution that maintains a specific relative humidity at a constant temperature.

-

Mass Measurement: The sample is periodically weighed until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Analysis: The percentage of water absorbed is calculated based on the initial and final mass of the sample. This process is repeated at various relative humidities to construct a water sorption isotherm.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that provides precise and detailed information on water sorption and desorption kinetics.

Methodology:

-

Instrument Setup: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying Stage: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a set temperature until a stable mass is recorded.

-

Sorption Phase: The relative humidity of the nitrogen stream is incrementally increased in a stepwise manner (e.g., in 10% RH steps). The instrument continuously monitors the sample's mass at each RH step until equilibrium is reached (defined by a pre-set mass change over time).

-

Desorption Phase: After reaching the maximum desired relative humidity (e.g., 90-95% RH), the humidity is incrementally decreased, and the mass loss is monitored to obtain the desorption isotherm.

-

Data Analysis: The DVS software generates sorption and desorption isotherms, plotting the percentage change in mass against the relative humidity.

Handling Precautions and Safety

Due to its oxidizing and hygroscopic nature, as well as its potential health hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat and appropriate protective clothing are required.

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.

Incompatible Materials

This compound is a strong oxidizer and should be kept away from:

-

Combustible materials

-

Organic materials

-

Reducing agents

-

Powdered metals

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Protect from moisture and air.[3]

-

Store away from incompatible materials.[3]

-

Consider storing under an inert atmosphere.[5]

Spills and Disposal

-

Spills: In case of a spill, avoid generating dust. Sweep up the material using non-sparking tools and place it in a suitable, labeled container for disposal. The spill area should be cleaned with a damp cloth.

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualizations

Experimental Workflow for Hygroscopicity Determination

Caption: Experimental workflows for determining hygroscopicity.

Logical Diagram for Handling Precautions

Caption: Key handling precautions for this compound.

Conclusion

This compound is a valuable chemical reagent with distinct properties that require a thorough understanding for its safe and effective use. Its hygroscopic nature demands careful storage and handling to prevent degradation and ensure experimental accuracy. By adhering to the detailed handling precautions and understanding the methodologies for characterizing its hygroscopicity, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and utilize it effectively in their work.

References

- 1. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A porous cobalt(ii)–organic framework exhibiting high room temperature proton conductivity and field-induced slow magnetic relaxation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 7791-13-1・Cobalt(II) Chloride Hexahydrate・036-03682・038-03681・030-03685[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

- 6. strem.com [strem.com]

- 7. Cobalt(ii)perchlorate | Cl2CoH12O14 | CID 15771042 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS number 13478-33-6: Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and biological significance of Cobalt(II) perchlorate (B79767) hexahydrate (CAS number 13478-33-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

Cobalt(II) perchlorate hexahydrate is an inorganic salt with the chemical formula Co(ClO₄)₂·6H₂O. It typically appears as red to purple crystalline solids and is known for its high solubility in water.[1][2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the air.[4]

Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Formula | Co(ClO₄)₂·6H₂O | [3] |

| Molecular Weight | 365.93 g/mol | [5] |

| Appearance | Red to brown crystalline powder | [3] |

| Density | 3.30 g/cm³ | [3] |

| Melting Point | 170 °C (decomposes) | [4] |

| Solubility in Water | 113 g/100 mL at 25 °C | [4] |

| Crystal System | Orthorhombic | [4] |

| Lattice Constants | a = 7.76 Å, b = 13.44 Å, c = 5.20 Å | [4] |

Spectral Data

The spectral properties of this compound are crucial for its characterization. In aqueous solutions, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, imparts a characteristic pink color, with a maximum absorbance (λmax) around 540 nm.[6] Infrared (IR) spectroscopy can be used to identify the presence of the perchlorate anion and the water of hydration. Raman spectroscopy is also a valuable tool for characterizing the vibrational modes of the compound.[7]

Applications

This compound is a versatile reagent with applications spanning catalysis, materials science, electrochemistry, and biological research.

Catalysis in Organic Synthesis

This compound serves as an efficient Lewis acid catalyst in various organic transformations. A notable application is in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are compounds with potential pharmaceutical applications.[8]

Experimental Protocol: Catalysis of the Biginelli Reaction

The following is a general protocol for the Cobalt(II) perchlorate-catalyzed Biginelli reaction.

-

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (B124793) (1.5 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Ethanol (B145695) (5 mL)

-

-

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and this compound in ethanol is stirred at reflux temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.[8][9]

-

Materials Science: Synthesis of Nanoparticles

This compound can be used as a precursor for the synthesis of cobalt-based nanoparticles, such as cobalt oxide (Co₃O₄) nanoparticles.[1][10] These nanoparticles have applications in catalysis, energy storage, and biomedical fields.

Experimental Protocol: Synthesis of Cobalt Oxide Nanoparticles (Co-precipitation Method)

This protocol is a general guideline for the co-precipitation synthesis of cobalt oxide nanoparticles, adapted from methods using other cobalt salts.

-

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or another precipitating agent

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of this compound.

-

Slowly add a solution of the precipitating agent (e.g., NaOH) to the cobalt salt solution under vigorous stirring.

-

A precipitate of cobalt hydroxide will form.

-

The precipitate is then collected by centrifugation or filtration, washed with deionized water and ethanol to remove impurities.

-

The obtained cobalt hydroxide is dried and then calcined at a specific temperature (e.g., 300-500 °C) to yield cobalt oxide nanoparticles.[1]

-

Electrochemistry

The compound finds use as an electrolyte in electrochemical applications, such as in batteries and supercapacitors, owing to the electrochemical activity of the cobalt(II) ion.[11][12] While specific protocols using the perchlorate salt are less common in literature compared to other cobalt salts like chloride or nitrate, it can be dissolved in suitable solvents to prepare electrolyte solutions for studying cobalt deposition or as a component in redox flow batteries.[12][13]

Biological Significance and Applications in Drug Development

The biological effects of this compound are primarily attributed to the cobalt(II) ion. Cobalt(II) is a well-known hypoxia-mimicking agent and has been studied for its effects on cancer cells.

Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) protein, leading to ubiquitination and subsequent degradation by the proteasome. Cobalt(II) ions can substitute for the iron(II) cofactor in PHDs, thereby inhibiting their activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes, including those involved in angiogenesis, glucose metabolism, and apoptosis.[14][15][16]

Induction of Apoptosis in Cancer Cells

Studies have shown that cobalt(II) chloride can induce apoptosis (programmed cell death) in various cancer cell lines.[17][18][19] The mechanism is complex and can involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[18][20][21] The stabilization of HIF-1α by cobalt(II) can also contribute to apoptosis, as some HIF-1 target genes are pro-apoptotic.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay

The following is a generalized workflow for assessing the cytotoxic and apoptotic effects of this compound on a cancer cell line.

-

Cell Culture:

-

Culture a relevant cancer cell line in appropriate media and conditions.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

-

Cell Viability Assay (e.g., MTT assay):

-

After treatment, add MTT reagent to the cells and incubate.

-

Solubilize the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Harvest the treated cells.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot for Apoptosis Markers:

Safety Information

This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials. It is also suspected of being a carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a diverse range of applications in both chemical and biological sciences. Its utility as a catalyst, a precursor for advanced materials, and an agent for studying hypoxia and cancer biology makes it a valuable tool for researchers. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 7. Cobalt raman spectrum | Raman for life [ramanlife.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. WO2016115085A1 - Cobalt oxide nanoparticle preparation - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cobalt chloride induces apoptosis and zinc chloride suppresses cobalt-induced apoptosis by Bcl-2 expression in human submandibular gland HSG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of autophagy enhanced cobalt chloride‑induced apoptosis in rat alveolar type II epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cobalt Chloride Induced Apoptosis by Inhibiting GPC3 Expression via the HIF-1α/c-Myc Axis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CoCl2 induces apoptosis via a ROS-dependent pathway and Drp1-mediated mitochondria fission in periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Synthesis of Cobalt(II) perchlorate hexahydrate from cobalt carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Cobalt(II) perchlorate (B79767) hexahydrate from cobalt carbonate. This document outlines the chemical principles, experimental protocols, safety considerations, and characterization of the final product, tailored for a scientific audience.

Introduction

Cobalt(II) perchlorate hexahydrate, with the chemical formula Co(ClO₄)₂·6H₂O, is an inorganic salt that appears as red, hygroscopic crystals.[1] It is a versatile reagent in various chemical applications, including as a catalyst and as a precursor for the synthesis of other cobalt compounds.[2][3] The synthesis from cobalt carbonate and perchloric acid is a common laboratory-scale preparation method. This guide will detail a reliable procedure for this synthesis, emphasizing safe laboratory practices due to the hazardous nature of perchloric acid.

Chemical Principles

The synthesis is based on a straightforward acid-base reaction between cobalt(II) carbonate, a basic salt, and perchloric acid, a strong acid. The reaction proceeds according to the following balanced chemical equation:

CoCO₃ + 2HClO₄ → Co(ClO₄)₂ + H₂O + CO₂ [1]

In this reaction, the carbonate ion (CO₃²⁻) from cobalt(II) carbonate reacts with the hydronium ions (H₃O⁺) from perchloric acid to form carbonic acid (H₂CO₃), which is unstable and readily decomposes into water (H₂O) and carbon dioxide (CO₂), observed as effervescence during the reaction. The cobalt(II) cations (Co²⁺) and perchlorate anions (ClO₄⁻) remain in the solution and, upon concentration, crystallize as the hexahydrate salt.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Equipment

| Materials | Equipment |

| Cobalt(II) carbonate (CoCO₃) | Fume hood |

| 70% Perchloric acid (HClO₄) | Beakers |

| Deionized water | Graduated cylinders |

| Magnetic stirrer and stir bar | |

| Heating mantle or hot plate | |

| Watch glass | |

| Filtration apparatus (Büchner funnel, filter flask) | |

| pH indicator paper | |

| Crystallizing dish | |

| Desiccator |

3.2. Synthesis Procedure

-

Reaction Setup: In a chemical fume hood, weigh out a specific amount of cobalt(II) carbonate and place it in a beaker equipped with a magnetic stir bar.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of 70% perchloric acid to the beaker containing the cobalt carbonate while stirring continuously. The addition should be done dropwise to control the effervescence from the release of carbon dioxide.

-

Reaction Completion: Continue stirring the mixture until the effervescence ceases, indicating the complete reaction of the cobalt carbonate. The solution should turn a clear pink-red color.

-

Filtration: If any unreacted solid remains, filter the solution to obtain a clear filtrate.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Avoid boiling. Once the solution is saturated, allow it to cool slowly to room temperature to form crystals of this compound. Further cooling in an ice bath can increase the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

3.3. Safety Precautions

Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials.[4][5]

-

Always work in a designated fume hood. [5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. [6]

-

Avoid contact of perchloric acid with organic materials, metals, and reducing agents. [4]

-

Do not heat perchloric acid with a direct flame. Use a heating mantle or water bath.[6]

-

In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material. [4]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Cobalt(II) Carbonate | CoCO₃ | 118.94 | Pink-red powder |

| Perchloric Acid (70%) | HClO₄ | 100.46 | Colorless liquid |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | Co(ClO₄)₂·6H₂O |

| Molar Mass ( g/mol ) | 365.93 |

| Appearance | Red crystals[2] |

| Melting Point | Decomposes at 170 °C[1] |

| Solubility in Water | 113 g/100 mL at 25 °C[1] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cobalt carbonate is a well-established laboratory procedure. Adherence to strict safety protocols, particularly when handling perchloric acid, is paramount. This guide provides the necessary information for researchers to safely and effectively perform this synthesis and characterize the resulting product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize cobalt compounds in synthesis, catalysis, and material science. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a key experimental workflow.

Core Physical and Chemical Properties

Cobalt(II) perchlorate hexahydrate is an inorganic salt that exists as a red crystalline solid.[1][2] It is a hydrated form of cobalt(II) perchlorate and is known to be hygroscopic. The anhydrous form is a pink solid.[1] This compound is a strong oxidizing agent and requires careful handling, especially when in contact with organic materials.[3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | Co(ClO₄)₂·6H₂O | |

| Molecular Weight | 365.93 g/mol | |

| Appearance | Red to dark red or brown crystalline powder/lumps | [1][4][5] |

| Melting Point | 170 °C (338 °F; 443 K) | Decomposes upon melting.[1] |

| Density | 3.33 g/cm³ | [1] |

| Solubility in Water | 113 g/100 mL at 25 °C | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695) and acetone | [1] |

| Crystal Structure | Orthorhombic | Consists of isolated [Co(H₂O)₆]²⁺ octahedra and perchlorate anions.[1] |

| Lattice Constants | a = 7.76 Å, b = 13.44 Å, c = 5.20 Å | [1] |

Chemical Identity

| Identifier | Value |

| CAS Number | 13478-33-6 |

| EC Number | 236-653-5 |

| PubChem CID | 26064 |

| InChI Key | KPOBHNYTWJSVKF-UHFFFAOYSA-L |

| SMILES | O.O.O.O.O.O.[Co++].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Chemical Behavior and Reactivity

Synthesis

This compound is typically synthesized by the reaction of cobalt(II) carbonate with perchloric acid. The resulting solution is then evaporated to yield crystals of the hexahydrated salt.[1]

Reaction: CoCO₃ + 2HClO₄ + 5H₂O → Co(ClO₄)₂·6H₂O + CO₂

Thermal Decomposition

Upon heating, this compound does not simply melt but decomposes at approximately 170 °C. The decomposition product is cobalt(II,III) oxide. It is important to note that the anhydrous form of cobalt(II) perchlorate cannot be obtained by heating the hexahydrate.[1]

Oxidizing Properties

As a perchlorate salt, Co(ClO₄)₂·6H₂O is a strong oxidizing agent. It can react vigorously, and potentially explosively, with organic compounds and reducing agents.[3] Due to this reactivity, it is utilized as a catalyst in various organic synthesis reactions.[2][6]

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound Crystals

Objective: To synthesize crystalline Co(ClO₄)₂·6H₂O for subsequent characterization.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Evaporating dish

-

Crystallizing dish

-

pH paper

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a calculated volume of 70% perchloric acid, stirring continuously. The addition should be done in small portions to control the effervescence of CO₂.

-

Continue stirring until the reaction ceases and a clear red solution is formed.

-

Gently heat the solution on a hot plate to encourage complete reaction and to concentrate the solution. Do not boil.

-

Transfer the solution to an evaporating dish and continue to heat gently to further reduce the volume.

-

Allow the concentrated solution to cool slowly in a crystallizing dish. Red crystals of Co(ClO₄)₂·6H₂O will form.

-

Decant the mother liquor and collect the crystals.

-

The crystals can be washed with a minimal amount of cold deionized water and then dried in a desiccator.

Determination of Melting Point (Decomposition Temperature)

Objective: To determine the temperature at which Co(ClO₄)₂·6H₂O decomposes.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely grind a small sample of dry Co(ClO₄)₂·6H₂O crystals.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate decomposition temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (e.g., 2 °C/min) as the temperature approaches the approximate decomposition point.[8]

-

Record the temperature at which the solid is observed to decompose, typically characterized by a color change and/or the evolution of gas. This is the decomposition temperature.

Thermal Gravimetric Analysis (TGA)

Objective: To analyze the thermal decomposition process of Co(ClO₄)₂·6H₂O.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (e.g., 10-15 mg) of Co(ClO₄)₂·6H₂O into a TGA crucible (e.g., platinum or alumina).[9]

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition, allowing for the determination of the temperature ranges and mass losses for each event.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To confirm the crystal structure and determine the lattice parameters of Co(ClO₄)₂·6H₂O.

Apparatus:

-

Single-crystal or powder X-ray diffractometer

Procedure:

-

A suitable single crystal of Co(ClO₄)₂·6H₂O is selected and mounted on the goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K) to reduce thermal vibrations.

-

The diffractometer is used to collect a dataset of X-ray reflections.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using appropriate software to determine the atomic positions.

-

Alternatively, for powder XRD, a finely ground sample is placed on a sample holder, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram can be used to identify the crystalline phases and refine the lattice parameters.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Cobalt(II) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cobalt(II) Perchlorate | 13478-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cobalt(II) Perchlorate Hexahydrate Catalyzed Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cobalt(II) perchlorate (B79767) hexahydrate as a catalyst in oxidation reactions, particularly for the conversion of alkylbenzenes to the corresponding aromatic ketones.

Introduction

Cobalt(II) perchlorate hexahydrate, in conjunction with an oxidant such as Oxone®, serves as an efficient catalytic system for the direct benzylic oxidation of alkylbenzene derivatives. This method offers a valuable route for the synthesis of aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction typically proceeds smoothly at room temperature, offering high yields and selectivity.[1]

Data Presentation

The following table summarizes the quantitative data for the catalytic oxidation of various alkylarenes to their corresponding ketones using a cobalt-based catalyst system with Oxone® as the oxidant.

| Substrate | Catalyst System | Oxidant | Solvent System | Reaction Time (h) | Conversion (%) | Ketone Selectivity (%) | Yield (%) | Reference |

| Ethylbenzene (B125841) | Co(II) complex | Oxone® | Acetonitrile (B52724)/Phosphate Buffer | 2 | - | 96 | 89 (based on TTON) | [2] |

| Toluene | Co(II) perchlorate | Oxone® | Acetonitrile/Water | 24 | - | - | up to 96 | [1] |

| Diphenylmethane | Co(II) perchlorate | Oxone® | Acetonitrile/Water | 24 | - | - | up to 96 | [1] |

| Xanthene | Co(II) perchlorate | Oxone® | Acetonitrile/Water | 24 | - | - | up to 96 | [1] |

Note: The data for ethylbenzene was obtained with a related cobalt complex and is presented here as a representative example of the catalytic efficiency.

Experimental Protocols

This section provides detailed methodologies for the preparation of the catalyst and the execution of the oxidation reaction.

Protocol 1: Preparation of this compound Solution (0.1 M)

Materials:

-

This compound (Co(ClO₄)₂·6H₂O)

-

Deionized water

Procedure:

-

Accurately weigh 3.66 g of this compound.

-

Dissolve the weighed solid in 100 mL of deionized water in a volumetric flask.

-

Stir the solution until the solid is completely dissolved.

-

Store the resulting 0.1 M catalyst solution in a well-sealed container at room temperature.

Protocol 2: General Procedure for the Catalytic Oxidation of Alkylbenzenes

Materials:

-

Alkylbenzene substrate (e.g., ethylbenzene)

-

This compound solution (0.1 M)

-

Oxone® (Potassium peroxymonosulfate)

-

Acetonitrile

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alkylbenzene substrate (1.0 mmol).

-

Add acetonitrile and deionized water in a 1:1 ratio (e.g., 5 mL of each).

-

Add the this compound solution (e.g., 0.05 mmol, 5 mol%).

-

Slowly add Oxone® (2.0 mmol) to the reaction mixture in portions over 10-15 minutes while stirring vigorously.

-

Allow the reaction to stir at room temperature for the specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure aromatic ketone.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cobalt-catalyzed oxidation of alkylbenzenes.

Proposed Catalytic Cycle

The proposed catalytic cycle for the oxidation of an alkylbenzene (represented as R-CH₂-Ar) involves the in-situ generation of a high-valent cobalt-oxo species.

References

Application Notes and Protocols for the Electrochemical Deposition of Cobalt Oxide Using Cobalt(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction